1-(2-Bromophenyl)ethylamine

Pharmacology Adrenoceptor SAR

1-(2-Bromophenyl)ethylamine (CAS 113899-55-1) is an ortho-brominated chiral α-methylbenzylamine derivative with molecular formula C₈H₁₀BrN and molecular weight 200.08 g/mol. The compound exists as a racemic mixture and is commercially available from major chemical suppliers with standard purity specifications of 95% to 97%.

Molecular Formula C8H10BrN
Molecular Weight 200.08 g/mol
CAS No. 113899-55-1
Cat. No. B040971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromophenyl)ethylamine
CAS113899-55-1
Molecular FormulaC8H10BrN
Molecular Weight200.08 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1Br)N
InChIInChI=1S/C8H10BrN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3
InChIKeyDSAXBVQQKYZELF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromophenyl)ethylamine (CAS 113899-55-1) Procurement Guide: Chiral Building Block for Pharmaceutical Intermediates


1-(2-Bromophenyl)ethylamine (CAS 113899-55-1) is an ortho-brominated chiral α-methylbenzylamine derivative with molecular formula C₈H₁₀BrN and molecular weight 200.08 g/mol . The compound exists as a racemic mixture and is commercially available from major chemical suppliers with standard purity specifications of 95% to 97% . It serves as a versatile chiral building block and intermediate in organic synthesis and medicinal chemistry research, with a chiral center that makes it valuable for the preparation of enantiomerically enriched pharmaceuticals .

Chiral building block – racemic and (S)-enantiomer forms available for stereoselective intermediate synthesis
Cross-coupling handle – ortho-bromine enables Pd/Cu-catalyzed derivatization for scaffold elaboration
Adrenoceptor tool precursor – N,N-dimethyl derivative studied for α₂-adrenoceptor subtype selectivity context

Why 1-(2-Bromophenyl)ethylamine Cannot Be Substituted by Other Halogenated Phenethylamines


Substitution of 1-(2-bromophenyl)ethylamine with alternative halogenated aryl ethylamines introduces significant changes in receptor pharmacology, synthetic reactivity, and physicochemical properties that preclude simple interchange. The ortho-bromine substitution pattern on this compound confers distinct steric and electronic characteristics compared to para- or meta-substituted analogs, as well as to chloro- or iodo- derivatives . This substitution pattern directly influences both biological target engagement and synthetic utility in cross-coupling reactions. Furthermore, the α-methyl substitution distinguishes this compound from unbranched 2-bromophenethylamine (CAS 65185-58-2), which lacks the chiral center essential for stereoselective pharmaceutical applications .

Position isomer
para- or meta-brominated analogs may shift receptor-interaction profiles and cross-coupling steric environment; ortho substitution provides distinct reactivity that cannot be assumed transferable.
Halogen swap
Chloro and iodo derivatives alter oxidative addition kinetics and cost; the bromine reactivity window may not be replicated without re-optimization of coupling conditions.
Achiral analog
2-Bromophenethylamine (CAS 65185-58-2) lacks the α-methyl chiral center; it cannot support stereoselective synthesis workflows that rely on enantiomeric enrichment.

Quantitative Differentiation of 1-(2-Bromophenyl)ethylamine: Comparative Evidence for Procurement Decisions


Receptor Subtype Selectivity: α₂-Adrenoceptor vs. α₁-Adrenoceptor Potency in Functional Tissue Assays

In functional tissue assays using isolated rat vas deferens, the N,N-dimethyl derivative of 1-(2-bromophenyl)ethylamine (DMPEA hydrobromide) exhibited differential antagonism at adrenoceptor subtypes. The compound demonstrated approximately 42-fold higher potency at inhibiting α₂-adrenoceptors compared to α₁-adrenoceptors [1]. This subtype selectivity is quantitatively defined and distinguishes this chemical scaffold from non-selective adrenergic agents that lack this ortho-bromo substitution pattern.

α₂-selectivity
Direct comparison
~42-fold α₂ over α₁
Supports adrenoceptor subtype research context
N,N-dimethyl derivative; isolated tissue model – extrapolation requires validation
Pharmacology Adrenoceptor SAR

Synthetic Utility: Ortho-Bromine Position Enables Transition Metal-Catalyzed Cross-Coupling Reactivity

The ortho-bromine substitution on 1-(2-bromophenyl)ethylamine provides a reactive handle for transition metal-catalyzed cross-coupling reactions, distinguishing it from chloro- and fluoro-substituted analogs. The bromine atom offers an optimal balance between reactivity and stability compared to chloro (less reactive in oxidative addition) and iodo (less stable, more expensive) counterparts . This ortho positioning is particularly enabling for Cu(I)-catalyzed benzannulation reactions to produce functionalized 1-naphthylamines with high yields and selectivity .

Halogen reactivity
Class-level
Br reactivity: I > Br > Cl
Qualitative oxidative addition order
Ortho-bromine enables Cu/Pd coupling review
Class-level inference; specific conditions must be verified
Organic Synthesis Cross-Coupling Catalysis

Purity Specifications: Commercial Availability with Documented Analytical Quality Control

Commercial suppliers offer 1-(2-bromophenyl)ethylamine with documented purity specifications and analytical support. Standard commercial purity is 95% minimum , with certain suppliers providing 97% purity accompanied by batch-specific analytical data including NMR, HPLC, and GC detection reports . This level of analytical documentation reduces procurement risk compared to less-characterized sources or alternative compounds lacking traceable quality control.

Purity & QC
Supplier data
95% standard / 97% with batch-specific reports
Batch analytical documentation reduces procurement uncertainty
NMR, HPLC, GC data available per supplier; verify specification for method needs
Quality Control Analytical Chemistry Procurement

Structural Distinction: α-Methyl Chiral Center Enables Stereoselective Synthesis

1-(2-Bromophenyl)ethylamine contains an α-methyl group adjacent to the amine, creating a chiral center that distinguishes it from unbranched 2-bromophenethylamine (CAS 65185-58-2) . This chiral center is essential for stereoselective pharmaceutical applications where enantiomeric purity influences biological activity. Both racemic 1-(2-bromophenyl)ethylamine (CAS 113899-55-1) and its enantiopure (S)-isomer (CAS 140632-12-8) are commercially available , enabling researchers to select the appropriate stereochemical form based on project requirements.

Chiral center
Direct comparison
Chiral α-methyl present
vs. achiral 2-bromophenethylamine
Enables stereoselective synthesis workflows
Racemic and (S)-enantiomer available; enantiomeric attribution requires method confirmation
Chiral Chemistry Stereoselective Synthesis Medicinal Chemistry

Safety and Handling Profile: Defined Hazard Classification for Laboratory Use

1-(2-Bromophenyl)ethylamine carries defined hazard classifications that enable proper risk assessment and handling protocol development. According to safety data sheets, the compound is classified with Acute Toxicity Category 4 (H302: harmful if swallowed), Eye Irritation Category 2A (H319: causes serious eye irritation), and Skin Irritation Category 2 (H315: causes skin irritation) [1]. This safety profile distinguishes it from more hazardous brominated amines (e.g., 2-bromoethylamine, which is a potent irreversible enzyme inhibitor requiring specialized handling) [2].

Handling profile
Class-level
H302, H315, H319
GHS classification
Standard laboratory handling context
Compared to more hazardous bromoethylamine derivatives; review SDS for local protocols
Safety EHS Compliance Laboratory Management

Optimal Application Scenarios for 1-(2-Bromophenyl)ethylamine in Pharmaceutical Research and Chemical Synthesis


Chiral Pharmaceutical Intermediate Synthesis Requiring Stereochemical Control

This compound is ideally suited for medicinal chemistry programs requiring introduction of a chiral center for stereoselective drug candidate synthesis. The α-methyl chiral center enables preparation of enantiomerically enriched intermediates , with both racemic and enantiopure (S)-forms commercially available . This application scenario is particularly relevant for programs developing chiral amine-containing therapeutics where stereochemistry critically influences target binding and pharmacokinetics.

Transition Metal-Catalyzed Derivatization via Ortho-Bromine Cross-Coupling

The ortho-bromine substitution provides a reactive handle for Pd- or Cu-catalyzed cross-coupling reactions including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Cu(I)-catalyzed benzannulation . This compound is optimal for synthetic routes requiring subsequent elaboration of the aryl ring with diverse coupling partners. The bromine atom offers superior reactivity in oxidative addition compared to chloro analogs while maintaining greater stability and lower cost than iodo derivatives .

Adrenergic Pharmacology Research with Defined Receptor Subtype Engagement

The N,N-dimethyl derivative of this compound (DMPEA) demonstrates quantitatively defined α₂-adrenoceptor selectivity of approximately 42-fold over α₁-adrenoceptors in functional tissue assays . This makes the scaffold suitable for structure-activity relationship studies exploring adrenoceptor subtype pharmacology and for developing subtype-selective tool compounds or therapeutic candidates targeting adrenergic signaling pathways.

Method Development and Analytical Reference Standard Applications

With documented purity of 95-97% and available batch-specific analytical characterization including NMR, HPLC, and GC data , this compound is well-suited for use as an analytical reference standard in method development and validation. It serves as a reliable reference for chromatographic method development for chiral amine analysis and as a starting material for preparing derivatized analytical standards.

Application
Selection Property
Validation Focus
Chiral intermediate synthesis
Chiral center availability (racemic or (S)-form)
Enantiomeric purity, chiral HPLC method suitability
Cross-coupling derivatization
Ortho-bromine reactivity profile
Pd/Cu catalyst compatibility, coupling condition optimization
Adrenoceptor subtype research
Reported α₂-selectivity of dimethyl derivative
Target engagement confirmation, functional assay reproducibility
Analytical reference standard
Documented purity specification with batch QC data
Method development consistency, purity verification by NMR/HPLC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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